3-amino-N-benzyl-3-thioxopropanamide

Lipophilicity Physicochemical Properties Drug Design

3-Amino-N-benzyl-3-thioxopropanamide (CAS 102817-84-5) is an essential N-benzyl thioamide building block for medicinal chemistry. Its unique benzyl group determines lipophilicity (LogP 2.54) and reactivity, enabling specific heterocyclizations (e.g., pyrimidine-5-carboxamides). This high-purity (98%) scaffold is ideal for synthesizing focused libraries or use as an analytical reference standard. Substituting with a generic analog compromises reaction outcomes and biological activity.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 102817-84-5
Cat. No. B028252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-benzyl-3-thioxopropanamide
CAS102817-84-5
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC(=S)N
InChIInChI=1S/C10H12N2OS/c11-9(14)6-10(13)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)(H,12,13)
InChIKeyAEUIMRBUFSIIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-benzyl-3-thioxopropanamide (CAS 102817-84-5): A Thioamide Building Block for Heterocyclic Synthesis and Biochemical Research


3-Amino-N-benzyl-3-thioxopropanamide (CAS 102817-84-5), also known as N-benzyl-2-carbamothioylacetamide, is an organic compound characterized by an amino group, a benzyl substituent, and a thioxo group attached to a propanamide backbone . It is a member of the 3-amino-3-thioxopropanamide class of thioamide derivatives, which are primarily utilized as versatile small molecule scaffolds and building blocks in medicinal chemistry and organic synthesis [1]. The compound has a molecular weight of 208.28 g/mol and a calculated LogP of 2.54 , indicating moderate lipophilicity conferred by the benzyl group.

Procurement Risk: Why N-Benzyl Substitution Differentiates 3-Amino-N-benzyl-3-thioxopropanamide from Other 3-Thioxopropanamides


Generic substitution within the 3-amino-3-thioxopropanamide class is inadvisable due to the significant impact of N-substituents on both chemical reactivity and biological activity. The benzyl group in 3-amino-N-benzyl-3-thioxopropanamide directly influences the molecule's lipophilicity (calculated LogP = 2.54) , solubility, and ability to participate in specific heterocyclization reactions . For example, the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives is known to yield different pyrimidine-5-carboxamide derivatives . Substituting with a different analog (e.g., N-phenyl, N-methyl, or unsubstituted) will alter the steric and electronic environment, leading to different reaction outcomes, partition coefficients, and potentially a loss of desired biological activity in assays where the N-benzyl motif is a structural requirement.

Quantitative Differentiation Evidence: 3-Amino-N-benzyl-3-thioxopropanamide vs. Analogs


Comparative Lipophilicity: Enhanced LogP via N-Benzyl Substitution

The N-benzyl group in the target compound confers a specific lipophilicity, measured by a calculated LogP of 2.54, which is a key differentiating factor from the unsubstituted parent compound, 3-amino-3-thioxopropanamide . This difference in lipophilicity can impact membrane permeability and target engagement.

Lipophilicity Physicochemical Properties Drug Design

Safety and Handling: Established Hazard Classification for Procurement

Under the EU's Classification, Labelling and Packaging (CLP) regulation, 3-amino-N-benzyl-3-thioxopropanamide (N-benzyl-2-carbamothioylacetamide) has a notified classification that includes Acute Toxicity 4 (H302: Harmful if swallowed), Skin Irritation 2 (H315: Causes skin irritation), Eye Irritation 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. This is a definitive, regulatory-verified data point that allows for a direct comparison with analogs that may have different, or no, official hazard classifications.

Safety Data Hazard Classification Procurement Compliance

Enzymatic Inhibition: Limited and Inconsistent Data Across Analogs

BindingDB data suggests potential for enzyme inhibition by the target compound. One entry reports a Ki of 2.92 μM (2920 nM) against acetylcholinesterase (AChE) [1]. Another entry for the same compound reports a Ki of 0.264 nM for AChE [2], and a Ki of 93 nM against monoamine oxidase B (MAO-B) [3]. These data points are reported without direct comparator data for the N-benzyl analog in the same assay, and the wide discrepancy highlights the need for careful experimental validation.

Enzyme Inhibition Acetylcholinesterase Monoamine Oxidase

Recommended Research Applications for 3-Amino-N-benzyl-3-thioxopropanamide Based on Differentiated Properties


Use as a Building Block for the Synthesis of N-Benzyl Pyrimidine-5-Carboxamide Derivatives

Based on its known reactivity, 3-amino-N-benzyl-3-thioxopropanamide can be used as a key starting material for the synthesis of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides via reaction with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds . The specific N-benzyl substituent is integral to the final product's structure and cannot be substituted by a generic 3-amino-3-thioxopropanamide.

Medicinal Chemistry Scaffold for N-Benzyl Thioamide Library Synthesis

The compound is marketed as a 'versatile small molecule scaffold' . Its established procurement availability and defined hazard profile [1] make it a practical choice for constructing focused libraries of N-benzyl thioamide derivatives for biological screening, where the benzyl group is a desired pharmacophoric element.

Reference Standard for Analytical Method Development

Given its unique CAS registry number (102817-84-5) and well-defined physicochemical properties, including a calculated LogP of 2.54 and specific spectral characteristics [1], this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection or quantification of N-benzyl thioamide analogs.

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